molecular formula C22H18ClO4PS B14605225 Triphenyl(thiophen-2-yl)phosphanium perchlorate CAS No. 61157-11-7

Triphenyl(thiophen-2-yl)phosphanium perchlorate

Cat. No.: B14605225
CAS No.: 61157-11-7
M. Wt: 444.9 g/mol
InChI Key: RLRHTEDNCQBKDD-UHFFFAOYSA-M
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Description

Triphenyl(thiophen-2-yl)phosphanium perchlorate is a chemical compound that belongs to the class of phosphonium salts It is characterized by the presence of a triphenylphosphine moiety attached to a thiophene ring, with a perchlorate anion as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triphenyl(thiophen-2-yl)phosphanium perchlorate typically involves the reaction of triphenylphosphine with thiophene derivatives under specific conditions. One common method is the reaction of triphenylphosphine with 2-bromothiophene in the presence of a base such as sodium hydride, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling of reagents and products to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Triphenyl(thiophen-2-yl)phosphanium perchlorate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphonium salt to phosphine.

    Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, organolithium compounds, and Grignard reagents are commonly employed.

Major Products Formed

    Oxidation: Triphenylphosphine oxide derivatives.

    Reduction: Triphenylphosphine and thiophene derivatives.

    Substitution: Various substituted thiophene compounds depending on the reagents used.

Scientific Research Applications

Triphenyl(thiophen-2-yl)phosphanium perchlorate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands and catalysts.

    Biology: The compound can be used in studies involving phosphine-based biochemical probes.

    Medicine: Research into its potential therapeutic applications, such as anticancer and antimicrobial agents, is ongoing.

    Industry: It finds use in the development of materials with specific electronic and photonic properties.

Mechanism of Action

The mechanism of action of triphenyl(thiophen-2-yl)phosphanium perchlorate involves its interaction with molecular targets through its phosphine and thiophene moieties The phosphine group can coordinate with metal centers, making it useful in catalysis

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used phosphine ligand in coordination chemistry.

    Thiophene: A sulfur-containing heterocycle with applications in organic electronics.

    Triphenylphosphine oxide: An oxidation product of triphenylphosphine with different reactivity.

Uniqueness

Triphenyl(thiophen-2-yl)phosphanium perchlorate is unique due to the combination of the triphenylphosphine and thiophene moieties, which impart distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

61157-11-7

Molecular Formula

C22H18ClO4PS

Molecular Weight

444.9 g/mol

IUPAC Name

triphenyl(thiophen-2-yl)phosphanium;perchlorate

InChI

InChI=1S/C22H18PS.ClHO4/c1-4-11-19(12-5-1)23(22-17-10-18-24-22,20-13-6-2-7-14-20)21-15-8-3-9-16-21;2-1(3,4)5/h1-18H;(H,2,3,4,5)/q+1;/p-1

InChI Key

RLRHTEDNCQBKDD-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CS4.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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